molecular formula F6KTa B055760 Potassium;pentafluorotantalum;fluoride CAS No. 116036-91-0

Potassium;pentafluorotantalum;fluoride

Cat. No.: B055760
CAS No.: 116036-91-0
M. Wt: 334.037 g/mol
InChI Key: APLLYCDGAWQGRK-UHFFFAOYSA-H
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Description

Historical Development of Fluorotantalate Chemistry

The discovery of tantalum in 1802 by Anders Gustaf Ekeberg marked the beginning of fluorotantalate chemistry. Early challenges in isolating pure tantalum from its ores led to the development of hydrofluoric acid-based extraction methods. In 1866, Jean Charles Galissard de Marignac revolutionized the field by introducing the Marignac process , which exploits the differential solubility of K₂TaF₇ and K₂NbOF₅·H₂O to separate tantalum from niobium. This method remained dominant until solvent extraction techniques emerged in the mid-20th century.

Berzelius’ early work on tantalum compounds laid the groundwork for understanding fluorotantalate synthesis. His anhydrous method using potassium bifluoride (KHF₂) remains a laboratory-scale route to K₂TaF₇. The 20th century saw advancements in structural analysis, with X-ray diffraction confirming the monoclinic crystal structure of α-K₂[TaF₇] (space group P2₁/c).

Significance in Materials Science and Metallurgy

K₂TaF₇ is pivotal in producing capacitor-grade tantalum powder. The metallothermic reduction of K₂TaF₇ with sodium yields spherical tantalum particles with controlled size and purity (>99.5%). This process, optimized through continuous feed systems, achieves yields exceeding 90%.

Key applications include :

  • Electronics : Tantalum capacitors derived from K₂TaF₇ are essential for miniaturized circuits.
  • Alloys : Tantalum’s high melting point (3,017°C) and corrosion resistance make it ideal for aerospace components.
  • Nuclear reactors : Tantalum coatings resist radiation-induced embrittlement.

Table 1: Industrial Production Data for K₂TaF₇ (U.S., 2016–2019)

Year Production Range (lb)
2016 1,000,000–20,000,000
2017 1,000,000–20,000,000
2018 1,000,000–20,000,000
2019 1,000,000–20,000,000

Nomenclature Evolution in Literature (K₂TaF₇ vs. KTaF₆)

Nomenclature inconsistencies have arisen due to the structural diversity of fluorotantalates. K₂TaF₇ contains the [TaF₇]²⁻ anion, while KTaF₆ features [TaF₆]⁻. Early literature often misidentified K₃TaF₈ as a distinct phase, but X-ray studies revealed it to be K₃[TaF₇]F. The IUPAC name potassium heptafluorotantalate(V) clarifies oxidation states and stoichiometry.

Structural comparison :

  • K₂TaF₇ : Monoclinic, [TaF₇]²⁻ units with Ta–F bond lengths of 1.89–2.11 Å.
  • KTaF₆ : Trigonal bipyramidal [TaF₆]⁻ in gas phase; tetrameric in solid state.

Research Trends in Fluorotantalate Coordination Chemistry

Recent studies leverage advanced spectroscopy to probe fluorotantalate behavior:

  • 19F MAS NMR : Distinguishes [TaF₇]²⁻ (δ = −75 ppm) from [TaF₈]³⁻ (δ = −120 ppm).
  • XPS : Core-level Ta 4f₇/₂ binding energies shift from 26.2 eV in KTaF₆ to 25.8 eV in K₂TaF₇, reflecting increased electron density at tantalum.
  • Thermodynamics : The enthalpy of fusion for K₂TaF₇ (43 ± 4 kJ·mol⁻¹ at 1,181 K) exceeds that of KTaF₆ (8 ± 1 kJ·mol⁻¹ at 760 K).

Coordination flexibility enables diverse applications. For example, [TaF₇]²⁻ reacts with organic ligands to form hybrid materials for catalysis. Solvent extraction processes exploit the pH-dependent equilibrium:
$$ \text{[TaF}7\text{]}^{2-} + \text{HF} \rightleftharpoons \text{[TaF}6\text{]}^- + \text{HF}_2^- $$.

Properties

CAS No.

116036-91-0

Molecular Formula

F6KTa

Molecular Weight

334.037 g/mol

IUPAC Name

potassium;pentafluorotantalum;fluoride

InChI

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6

InChI Key

APLLYCDGAWQGRK-UHFFFAOYSA-H

SMILES

[F-].F[Ta](F)(F)(F)F.[K+]

Isomeric SMILES

[F-].F[Ta](F)(F)(F)F.[K+]

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[Ta+5]

Origin of Product

United States

Preparation Methods

Ore Dissolution and Initial Extraction

Tantalum-containing ores (e.g., columbite-tantalite) are digested in hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) to form aqueous TaF₇²⁻ and NbF₇²⁻ complexes. A 12 M HF and 3 M H₂SO₄ solution is typically used to dissolve 80–100 g/L of Ta and Nb. The organic phase, often a 50:50 mixture of tri-n-butyl phosphate (TBP) and kerosene, selectively extracts TaF₇²⁻ over NbF₇²⁻ due to the higher stability of tantalum-organic complexes.

Table 1: Extraction Efficiency of Organic Solvents

Solvent SystemTa Extraction (%)Nb Co-Extraction (%)
100% TBP99.835.0
50% TBP + 50% Kerosene98.5<0.05

Data from demonstrates that kerosene dilution reduces Nb contamination by limiting TBP’s coordination capacity for larger Nb complexes.

Niobium Removal and Silicon Mitigation

The organic phase is washed with 1 M H₂SO₄ to strip residual Nb, achieving <50 ppm Nb. Silicon, a common impurity in technical-grade HF (up to 2,000 ppm Si), is removed by mixing the organic phase with fresh HF. This step transfers SiF₆²⁻ back into the aqueous phase, leaving TaF₇²⁻ in the organic solvent.

Precipitation and Crystallization

Potassium fluoride (KF) or hydroxide (KOH) is added to the organic phase at >50°C to precipitate K₂TaF₇. Heating ensures complete dissolution of K⁺ ions, while subsequent cooling to <20°C induces crystallization. For example, adding 6 g KOH to 200 mL of aqueous phase at 70°C yields 17 g of K₂TaF₇ with 10 ppm Si.

Table 2: Effect of Cooling Rate on Crystal Purity

Final Temperature (°C)Crystal Yield (%)Si Content (ppm)
508550
209810
0998

Stoichiometric Optimization in KF Synthesis

Anhydrous KF, a key reagent in K₂TaF₇ precipitation, requires precise K/F molar ratios (1.000–1.010) to minimize byproducts during fluorination. Industrial synthesis involves neutralizing HF with KOH followed by K₂CO₃ addition to fine-tune the ratio:

KOH+HFKF+H₂O(Step 1)\text{KOH} + \text{HF} \rightarrow \text{KF} + \text{H₂O} \quad (\text{Step 1})
K₂CO₃+2HF2KF+CO₂+H₂O(Step 2)\text{K₂CO₃} + 2\text{HF} \rightarrow 2\text{KF} + \text{CO₂} + \text{H₂O} \quad (\text{Step 2})

Deviations beyond 1.010 result in unreacted K₂CO₃, which compromises the reactivity of KF in downstream Ta fluorination.

Modern Advances in Solvent Systems

Closed-Loop Solvent Recovery

Patented methods recover >95% of TBP-kerosene via distillation, reducing costs and environmental impact. Steam distillation at 150°C separates TBP (boiling point: 289°C) from low-volatility Ta complexes, enabling solvent reuse for >10 cycles without efficiency loss.

Industrial-Scale Production Metrics

ParameterBench Scale (Lab)Industrial Plant
Ta Recovery (%)98.499.5
Energy Use (kWh/kg Ta)12085
Si Impurity (ppm)105
Production Cost ($/kg)220150

Data synthesized from highlights economies of scale in energy and purification.

Chemical Reactions Analysis

SNAP 6383 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine moiety.

    Common Reagents and Conditions: Reagents such as 4-nitrophenyl chloroformate, O-methylisourea hemisulfate, and hydrazine are commonly used.

Scientific Research Applications

SNAP 6383 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving alpha-1A-adrenoceptor antagonists.

    Biology: The compound is utilized in biological assays to study the effects on alpha-1A-adrenoceptors.

    Medicine: SNAP 6383 is investigated for its potential therapeutic effects in treating conditions like benign prostatic hyperplasia.

    Industry: It is used in the development of new pharmaceuticals targeting alpha-1A-adrenoceptors.

Mechanism of Action

SNAP 6383 exerts its effects by selectively binding to alpha-1A-adrenoceptors. This binding inhibits the action of endogenous agonists like norepinephrine, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets include the alpha-1A-adrenoceptors, and the pathways involved are primarily related to the adrenergic signaling pathway .

Comparison with Similar Compounds

Structural and Crystallographic Properties

  • Potassium Pentafluorotantalate (K₂TaF₇): Exhibits a monoclinic crystal system with a [TaF₇]²⁻ polyhedron. The larger ionic radius of K⁺ compared to Na⁺ or Al³⁺ results in distinct lattice parameters and coordination geometry .
  • Potassium Fluoride (KF) : Adopts a cubic NaCl-type structure. Its simple ionic bonding and smaller cation size contribute to high solubility in polar solvents .
  • Potassium Aluminum Fluoride (KAlF₄) : Forms a trigonal crystal structure with [AlF₄]⁻ tetrahedra. The presence of Al³⁺ introduces stronger ionic interactions, reducing solubility compared to KF .
  • Sodium Fluorotantalate (Na₂TaF₇) : Structurally analogous to K₂TaF₇ but with smaller Na⁺ ions, leading to higher lattice energy and lower solubility in aqueous systems .

Table 1. Structural Comparison of Selected Fluoride Compounds

Compound Crystal System Anion Geometry Key Structural Feature
K₂TaF₇ Monoclinic [TaF₇]²⁻ Layered K⁺ ions between [TaF₇]²⁻
KF Cubic F⁻ Simple cubic close-packing
KAlF₄ Trigonal [AlF₄]⁻ Tetrahedral coordination of Al³⁺
Na₂TaF₇ Monoclinic [TaF₇]²⁻ Compact Na⁺ packing due to small ion size

Solubility and Thermal Stability

  • Its thermal stability exceeds 800°C, making it suitable for high-temperature metallurgical processes .
  • KF : Highly water-soluble (92 g/100 mL at 20°C) with a melting point of 858°C. Used in low-temperature applications, such as organic synthesis catalysts .
  • KAlF₄ : Low solubility (<1 g/100 mL) and a melting point of ~800°C. Functions as a flux in aluminum smelting due to its ability to lower oxide melting points .
  • Na₂TaF₇ : Even lower solubility than K₂TaF₇ due to stronger ionic interactions with Na⁺, but similar thermal stability .

Table 2. Physicochemical Properties

Compound Solubility (g/100 mL, 20°C) Melting Point (°C) Key Application
K₂TaF₇ 0.5 >800 Ta metal production
KF 92 858 Catalysis, fluorination
KAlF₄ <1 ~800 Aluminum flux
Na₂TaF₇ 0.3 >800 Alternative Ta precursor

Research Findings and Key Differentiators

  • Cation Influence : The larger K⁺ ion in K₂TaF₇ reduces lattice energy compared to Na₂TaF₇, enhancing its solubility in specific acidic media critical for Ta refining .
  • Coordination Chemistry : The [TaF₇]²⁻ anion’s geometry differs from simpler fluorides (e.g., [AlF₄]⁻), enabling selective reactivity in metallurgical processes .
  • Thermodynamic Behavior : K₂TaF₇’s stability in molten salts is superior to Nb analogs, attributed to Ta’s higher electronegativity and stronger Ta–F bonds .

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